molecular formula C17H38BrN B12308351 n-Tetradecyl-d29-trimethylammonium Bromide

n-Tetradecyl-d29-trimethylammonium Bromide

Cat. No.: B12308351
M. Wt: 365.57 g/mol
InChI Key: CXRFDZFCGOPDTD-WAQJSBRMSA-M
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Description

Distinctive Characteristics of n-Tetradecyl-d29-trimethylammonium Bromide as an Isotopic Probe

The distinctive characteristic of this compound is the complete deuteration of its C₁₄ alkyl tail, CD₃(CD₂)₁₃. This specific labeling makes it an exceptional isotopic probe for several reasons. The deuterated tail possesses a significantly different scattering length density compared to its hydrogenated counterpart and to the non-deuterated trimethylammonium headgroup.

In a SANS experiment studying TTAB micelles, using the d29 variant in a D₂O solvent enhances the contrast between the micellar core and the solvent, leading to a strong scattering signal that can be precisely analyzed. More importantly, it allows for sophisticated contrast variation studies. For example, in a system containing this compound and a hydrogenated polymer, the solvent can be tuned to match the SLD of the deuterated surfactant tails. This would make the core of the micelles "invisible," allowing researchers to directly observe the conformation and location of the associated polymer chains relative to the micelle's surface.

Furthermore, this selective deuteration is crucial for studying the internal structure of the micelle itself. By assuming a core-shell model, SANS data can be used to determine the radius of the hydrophobic core (composed of the d29-alkyl chains) and the thickness of the outer shell (comprising the headgroups and bound counterions). Studies on the non-deuterated form of TTAB have used SANS to determine that its micelles are often not spherical but are better described as oblate (disk-like) ellipsoids, especially in the presence of salt. researchgate.net The use of d29-TTAB would allow for a more refined analysis of these non-spherical structures by precisely defining the dimensions of the deuterated core.

Below are data tables detailing the physical properties of the compound and typical structural parameters for the closely related non-deuterated TTAB micelles, which serve as a baseline for studies involving the deuterated analogue.

Table 1: Physicochemical Properties

PropertyThis compoundn-Tetradecyltrimethylammonium Bromide (TTAB)
Synonyms d29-TTAB, Myristyltrimethylammonium-d29 BromideTTAB, Myristyltrimethylammonium Bromide
CAS Number 95523-73-21119-97-7
Chemical Formula CD₃(CD₂)₁₃N(CH₃)₃BrC₁₇H₃₈BrN
Molecular Weight 364.40 g/mol 336.39 g/mol
Appearance White SolidWhite Crystalline Powder
Melting Point Not specified245-250 °C
Purity (Atom % D) ~98%Not applicable

Table 2: Typical Structural Parameters of TTAB Micelles in D₂O Determined by SANS

The following data for non-deuterated TTAB illustrates the type of detailed structural information that can be obtained using SANS, a technique for which d29-TTAB is an ideal probe.

ParameterValueConditions
Micelle Shape Oblate Ellipsoid of Revolution (Disk-like)1.0 wt% TTAB in D₂O at 40°C
Half-axis 'a' (Polar Radius) 12.4 Å1.0 wt% TTAB in D₂O at 40°C
Half-axis 'b' (Equatorial Radius) 21.6 Å1.0 wt% TTAB in D₂O at 40°C
Aggregation Number (N) 50 - 80 (Varies with conditions)Aqueous solutions

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H38BrN

Molecular Weight

365.57 g/mol

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl)azanium;bromide

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;

InChI Key

CXRFDZFCGOPDTD-WAQJSBRMSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

Advanced Spectroscopic and Scattering Methodologies Utilizing N Tetradecyl D29 Trimethylammonium Bromide

Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) Applications

SANS and NR are premier techniques for characterizing the structure of materials on the nanoscale. The utility of these methods is immensely enhanced through the use of deuterated molecules like n-Tetradecyl-d29-trimethylammonium Bromide, primarily due to the significant difference in the neutron scattering lengths of hydrogen and deuterium (B1214612).

Contrast Variation Techniques in Deuterated Systems

Contrast variation is a powerful SANS technique that allows for the selective highlighting or suppression of the scattering from different components in a multi-component system. researchgate.net This is achieved by varying the neutron scattering length density (SLD) of the solvent, typically by using mixtures of light water (H₂O) and heavy water (D₂O). The SLD of the solvent can be adjusted to match the SLD of one of the components, effectively making it "invisible" to the neutrons.

The use of this compound, with its fully deuterated tetradecyl chain, provides a high-contrast component against H₂O. Conversely, its SLD can be matched in a specific H₂O/D₂O mixture, allowing researchers to probe the structure and interactions of other components in a complex formulation without interference from the surfactant itself. For instance, in a study of a protein-surfactant complex, the deuterated surfactant can be "contrast-matched" to the solvent, so that the scattering signal originates solely from the protein, enabling a detailed analysis of its conformation. This technique has been successfully employed in studies of various surfactant systems to determine the composition of mixed micelles and the location of solubilized molecules. umn.edunih.gov

Table 1: Representative Scattering Length Densities (SLDs) for Contrast Variation Studies This table presents typical SLD values used in SANS experiments. The exact SLD of this compound would depend on its specific volume in solution.

ComponentScattering Length Density (10⁻⁶ Å⁻²)
H₂O-0.56
D₂O6.40
Hydrogenated Surfactant Chain~ -0.4
Deuterated Surfactant Chain (e.g., in this compound)~ 7-8
Typical Protein~ 2.0-4.0

This interactive table allows for sorting of components and their SLD values.

Probing Self-Assembly Structures and Micellar Morphologies

This compound, like its hydrogenated counterpart (tetradecyltrimethylammonium bromide or TTAB), self-assembles in aqueous solutions to form micelles. SANS is an ideal technique for determining the size, shape, and aggregation number of these micelles. By fitting the SANS data to appropriate models, one can distinguish between spherical, ellipsoidal, or cylindrical micellar structures.

Interfacial Structure and Dynamics in Thin Films and Adsorbed Layers

Neutron Reflectometry (NR) is a surface-sensitive technique that provides detailed information about the structure of thin films and adsorbed layers at interfaces, with sub-nanometer resolution perpendicular to the interface. buchem.com By measuring the reflectivity of a neutron beam from a flat surface, one can determine the thickness, density, and composition of adsorbed layers.

In the context of this compound, NR can be used to study its adsorption at the air-water or solid-water interface. The deuterated chain provides excellent contrast against a null-reflecting water subphase (a specific H₂O/D₂O mixture), allowing for the precise determination of the adsorbed layer thickness and the area per molecule. This approach has been used to study the adsorption of other surfactants and biomolecules, such as DNA, at interfaces. nih.govnih.gov For example, by selectively deuterating either the chain or the headgroup of a surfactant, NR can resolve the structure of the adsorbed monolayer with great detail, including the orientation and hydration of the different molecular fragments. umn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a versatile tool for probing the local environment, dynamics, and structure of molecules in solution and in the solid state. The use of isotopically labeled compounds like this compound opens up specific NMR methodologies for detailed molecular-level characterization.

Deuterium NMR (²H NMR) for Chain Dynamics and Molecular Orientation

Deuterium (²H) NMR is a powerful technique for studying molecular dynamics because the deuterium nucleus has a quadrupole moment that is sensitive to its local electronic environment and motion. nih.gov The analysis of ²H NMR lineshapes and relaxation times can provide quantitative information about the rates and amplitudes of molecular motions over a wide range of timescales.

For this compound, the deuterons along the alkyl chain act as site-specific probes of chain dynamics within a micelle or an adsorbed layer. By analyzing the ²H NMR spectra, researchers can determine the degree of conformational freedom at different positions along the surfactant tail. Typically, the chain segments closer to the headgroup are more restricted, while the terminal methyl group experiences more rapid, isotropic-like motion. Studies on similar deuterated surfactants, such as cetyltrimethylammonium bromide-d₉ (CTAB-d₉), have used variable-temperature ²H NMR to characterize complex headgroup dynamics and phase transitions in the solid state. A similar approach with this compound would provide detailed insights into the motional gradients along its deuterated chain in various environments.

Table 2: Representative Deuterium (²H) NMR Quadrupolar Splittings and Inferred Motional Regimes for a Deuterated Surfactant Chain This table illustrates the type of data that can be obtained from ²H NMR experiments on a deuterated surfactant. The values are representative and would vary for this compound depending on the specific conditions.

Deuterated Position in Alkyl ChainTypical Quadrupolar Splitting (kHz)Inferred Motional State
CD₂ (near headgroup)50-100Highly restricted, anisotropic motion
CD₂ (mid-chain)20-50Intermediate mobility
CD₃ (terminal)< 10High degree of motional freedom, approaching isotropic

This interactive table allows for sorting by position, splitting, and motional state.

Multi-Nuclear NMR Approaches for Complex System Characterization

The presence of deuterium in this compound can also be exploited in conjunction with other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁴N) in multi-nuclear NMR experiments. For example, in a mixed micellar system containing both hydrogenated and deuterated surfactants, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity between the different components.

Furthermore, the use of deuterated solvents in ¹H NMR is a standard technique to avoid overwhelming solvent signals. mdpi.com Similarly, in a complex formulation, the use of this compound can simplify the ¹H NMR spectrum by eliminating the signals from its alkyl chain, thus allowing for a clearer observation of the signals from other hydrogen-containing molecules in the system. This "proton-free" scaffold is particularly useful when studying the binding of small molecules or peptides to the micellar interface. While direct multi-nuclear NMR studies on this compound are not widely reported, the principles are well-established in the study of complex fluids and biomolecular interactions.

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers profound insights into the structure and dynamics of molecules. crimsonpublishers.comcrimsonpublishers.com These methods are complementary; a molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in its polarizability. crimsonpublishers.comthermofisher.com For surfactants, this means IR spectroscopy is particularly sensitive to the polar headgroup, while Raman spectroscopy is an excellent probe for the non-polar hydrocarbon tail. thermofisher.com The use of this compound, with its deuterated alkyl chain, is especially advantageous as the C-D vibrational modes are shifted to lower frequencies compared to C-H modes, reducing spectral overlap and allowing for clearer analysis of the chain's behavior. rsc.org

The conformational state of the surfactant's alkyl chain is critical to the structure and properties of its self-assembled aggregates. Raman spectroscopy is particularly well-suited for studying the conformational order of these chains. Specific regions of the Raman spectrum, such as the C-D stretching modes in the deuterated surfactant, are sensitive to the ratio of trans to gauche conformers. An increase in the proportion of trans conformers signifies a more ordered, extended chain structure, typical of crystalline or gel phases, while a higher number of gauche conformers indicates a more disordered, liquid-like state found in micelles.

FTIR spectroscopy provides complementary information, especially regarding intermolecular interactions at the headgroup and the interface with the solvent. When surfactants like TTAB are adsorbed onto surfaces, such as nanoparticles, their vibrational spectra can be significantly altered. nih.gov Studies on TTAB adsorbed on platinum nanoparticles have shown the appearance of new, intense, and broad bands, suggesting a strong coupling between the molecular vibrations of the surfactant's ammonium (B1175870) cation and the conducting electrons of the metal. nih.gov This highlights how vibrational spectroscopy can reveal detailed information about the interactions between the surfactant and its environment.

Table 1: Key Vibrational Modes for Surfactant Analysis
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueInformation Provided
C-H Stretching2800-3000Raman & IRChain order/disorder, phase transitions.
C-D Stretching~2050-2250Raman & IRIsotopically isolated probe for chain conformation in deuterated surfactants.
CH₂/CD₂ Scissoring~1450 / ~1080IRChain packing and inter-chain interactions.
C-N⁺ Stretching (Headgroup)900-1000IRHeadgroup conformation and hydration.
Skeletal Vibrations1000-1200RamanOverall chain conformation (trans vs. gauche content).

The transition from individual surfactant monomers in solution to organized structures like micelles is accompanied by distinct changes in the vibrational spectra. Upon micellization, the hydrocarbon tails move from an aqueous environment to a non-polar, liquid-like core. This change in the local environment affects the C-H (or C-D) stretching vibrations. Typically, the frequency and bandwidth of these modes indicate a decrease in conformational order compared to the crystalline solid state, but an increase in order compared to the monomeric state in water.

Furthermore, interactions at the micellar surface can be monitored. For instance, the vibrational modes of the trimethylammonium headgroup are sensitive to hydration and the degree of counterion (bromide) binding. Changes in these spectral features can provide information on the packing of headgroups at the micelle-water interface and how this is influenced by factors such as temperature, concentration, and the presence of additives. In studies of TTAB on metal surfaces, new bands at 1450 cm⁻¹ and 760 cm⁻¹ have been observed, which are attributed to the transformation of specific vibrational modes of the ammonium cation into electron-vibrational modes due to coupling with the metal's conducting electrons. nih.gov

Complementary Characterization Techniques

While vibrational spectroscopy probes molecular-level details, other techniques are essential for characterizing the macroscopic properties of surfactant aggregates.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of submicron particles and macromolecules in suspension. nih.govusp.org The method works by measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. usp.org These fluctuations are analyzed to yield the translational diffusion coefficient (D), which can be related to the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.

For surfactants like this compound, DLS is invaluable for characterizing the size of micelles. Studies on the non-deuterated analogue, TTAB, and similar surfactants like Cetyltrimethylammonium Bromide (CTAB), show that above the critical micelle concentration (CMC), well-defined aggregates are formed. researchgate.netnih.gov The hydrodynamic radius of these micelles can be precisely measured. Furthermore, DLS can monitor changes in micelle size due to varying conditions. For instance, increasing the ionic strength of the solution by adding salt typically leads to larger, and often non-spherical (e.g., cylindrical), micelles due to the screening of electrostatic repulsion between the ionic headgroups. researchgate.netnih.gov

Table 2: Representative DLS Data for Cationic Surfactant Micelles
ConditionTypical Hydrodynamic Radius (Rh)Typical Diffusion Coefficient (D)Observation
Aqueous solution, low concentration (>CMC)~2-3 nm~1 x 10⁻¹⁰ m²/sFormation of small, spherical micelles. researchgate.net
Aqueous solution + Salt (e.g., KBr)> 5 nm (can be much larger)Decreases with sizeSalt screens headgroup repulsion, promoting micellar growth. researchgate.net
Semi-dilute concentration rangeVariableComplex behaviorInter-micellar interactions become significant, affecting diffusion. researchgate.net

Conductometry is a simple yet powerful method for determining the critical micelle concentration (CMC) of ionic surfactants. nih.gov The technique involves measuring the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists primarily as individual monomers, and the conductivity increases linearly with concentration. However, once micelles begin to form at the CMC, the mobility of the charge carriers changes. The newly formed micelles are much larger and diffuse more slowly than individual monomers, and they also bind a fraction of the counterions (bromide ions in this case), reducing the total number of free charge carriers.

This results in a distinct break in the plot of conductivity versus concentration, with the slope being lower above the CMC. nih.govresearchgate.net The concentration at this inflection point is the CMC. From the ratio of the slopes above and below the CMC, one can calculate the degree of counterion dissociation (α), which represents the fraction of counterions that are not bound to the micelle surface. researchgate.netnih.gov Thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be determined by studying the temperature dependence of the CMC. nih.govresearchgate.net

Table 3: Typical Conductometric Parameters for TTAB Micellization
ParameterTypical Value (in pure water at 298.15 K)Significance
Critical Micelle Concentration (CMC)~3.5 - 4.0 mMConcentration threshold for micelle formation. researchgate.net
Degree of Counterion Dissociation (α)~0.20 - 0.25Indicates ~75-80% of counterions are bound to the micelle surface. researchgate.net
Standard Gibbs Free Energy of Micellization (ΔG°m)NegativeShows that the micellization process is spontaneous. nih.gov
Standard Enthalpy of Micellization (ΔH°m)Slightly negative or near zeroIndicates the process is typically exothermic or athermal. nih.gov

Fluorescence spectroscopy, using probe molecules, is a highly sensitive technique for investigating the microenvironment of self-assembled systems like micelles. nih.govresearchgate.net Certain molecules, known as fluorescent probes, exhibit fluorescence properties (such as emission intensity, wavelength, and lifetime) that are highly dependent on the polarity, viscosity, and acidity of their immediate surroundings. nih.govyoutube.com

By selecting a probe that preferentially partitions into the micellar core (e.g., pyrene) or adsorbs at the interface, one can gain detailed information about these specific microdomains. For example, the ratio of certain vibronic peaks in the emission spectrum of pyrene (B120774) is famously used to measure the micropolarity of the micellar core. A higher ratio indicates a more non-polar environment, confirming the sequestration of the probe within the hydrocarbon interior of the micelle. Other probes can be used to determine the aggregation number (the average number of surfactant molecules in a micelle) and the microviscosity of the core. researchgate.net This technique provides a powerful complement to scattering and conductivity methods by offering a direct window into the internal properties of the aggregates. nih.gov

Table 4: Common Fluorescence Probes for Micelle Characterization
Probe MoleculeProperty MeasuredPrinciple of Measurement
PyreneMicropolarity, Aggregation NumberThe ratio of the first to the third vibronic emission peaks (I₁/I₃) is sensitive to solvent polarity. Quenching kinetics can be used to find the aggregation number.
Nile RedCMC Determination, PolarityShows a significant blue shift in its fluorescence emission and an increase in quantum yield upon moving from a polar (water) to a non-polar (micelle core) environment. mdpi.com
1,6-Diphenyl-1,3,5-hexatriene (DPH)Microviscosity/FluidityFluorescence polarization (anisotropy) is high in viscous environments and low in fluid environments.
Prodan and its derivativesPolarity and H-bondingThe position of the fluorescence emission is affected by local polarity due to an intramolecular charge-transfer (ICT) excited state. nih.gov

Thermodynamic and Mechanistic Principles of Self Assembly for N Tetradecyl D29 Trimethylammonium Bromide

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. For n-Tetradecyltrimethylammonium Bromide (TTAB), the CMC in aqueous solutions has been determined by various methods, including conductivity and surface tension measurements. In pure water at 25°C, the CMC of TTAB is approximately 3.80 mmol/L. nih.gov

The CMC of ionic surfactants like TTAB is influenced by temperature. Generally, for TTAB in water, the CMC shows a gradual increase with rising temperature. nih.gov This is attributed to two opposing effects: the disruption of the structured water around the hydrophobic tails, which favors micellization, and the increased thermal motion of the surfactant monomers, which disfavors aggregation.

A study on a mixture of TTAB and the drug cefixime (B193813) trihydrate in the presence of various hydrotropes also observed a gradual increase in the CMC as the temperature was raised from 300.55 K to 320.55 K. nih.gov

The presence of co-solvents and electrolytes in the aqueous solution can significantly alter the CMC of TTAB.

Co-solvents: The addition of formamide (B127407) to water has been shown to increase the CMC of TTAB. nih.gov This effect is attributed to the increased solubility of the surfactant monomers in the formamide-water mixtures, which makes the formation of micelles less favorable. nih.gov

Electrolytes: The addition of a simple electrolyte, such as sodium bromide (NaBr), to an aqueous solution of TTAB leads to a decrease in the CMC. This is because the added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules, thereby facilitating their aggregation into micelles.

It is important to note the concept of isotope effects , where the substitution of hydrogen with deuterium (B1214612) can influence physicochemical properties. A study on the solvent isotope effect, comparing the micellization of TTAB in H₂O and D₂O, found that the CMC is slightly lower in D₂O. This suggests that the hydrophobic effect, a primary driving force for micellization, is slightly stronger in D₂O. While direct data for the chain-deuterated n-Tetradecyl-d29-trimethylammonium Bromide is scarce, it is plausible that deuteration of the alkyl chain could also lead to subtle changes in the CMC due to alterations in hydrophobic interactions.

Table 1: Critical Micelle Concentration (CMC) of n-Tetradecyltrimethylammonium Bromide (TTAB) under Various Conditions

SolventAdditiveTemperature (°C)CMC (mmol/L)
WaterNone253.80 nih.gov
WaterFormamide (increasing concentration)20-40Increases with formamide concentration nih.gov
WaterSodium Bromide25Decreases with NaBr concentration

Note: The data presented is for the non-deuterated analogue, n-Tetradecyltrimethylammonium Bromide (TTAB). Direct experimental data for this compound was not available in the conducted search.

Thermodynamics of Micelle Formation

The process of micellization is governed by thermodynamic principles, which can be described by changes in standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).

In a study of TTAB in formamide-water mixtures, ΔG°mic was found to become less negative as the concentration of formamide increased. nih.gov This is consistent with the observed increase in CMC, as a less negative ΔG°mic signifies a less favorable micellization process. nih.gov Interestingly, in this system, ΔG°mic was found to be roughly independent of temperature. nih.gov

For many processes in solution, including surfactant micellization, a linear relationship between the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process is observed. This is known as enthalpy-entropy compensation. For the micellization of TTAB in formamide-water mixtures, an enthalpy-entropy compensation effect has been reported. nih.gov Although the entropic contribution to micellization was found to be larger than the enthalpic contribution, particularly at lower temperatures, the linear correlation between ΔH°mic and ΔS°mic holds true. nih.gov This phenomenon suggests that changes in the structure of the solvent play a crucial role in the thermodynamics of micellization.

Table 2: Thermodynamic Parameters for the Micellization of n-Tetradecyltrimethylammonium Bromide (TTAB) in Formamide-Water Mixtures

Formamide ConcentrationΔG°mic (kJ/mol)ΔH°micΔS°mic
IncreasingBecomes less negativeVariesVaries, but shows compensation with ΔH°mic

Note: This table summarizes the trends observed for the non-deuterated analogue, TTAB, in formamide-water mixtures as detailed in the cited research. nih.gov Specific values are dependent on the exact temperature and formamide concentration.

Micellar Aggregation Numbers and Structural Evolution

The aggregation number (N) is the average number of surfactant molecules in a single micelle. This parameter is crucial for understanding the size and shape of the micelles. For TTAB, micellar aggregation numbers can be determined using techniques such as static fluorescence quenching. nih.gov

In formamide-water mixtures, the aggregation number of TTAB micelles was observed to decrease as the formamide content in the solvent increased. nih.gov This decrease in aggregation number was attributed to an enhanced solvation of the surfactant molecules in the formamide-rich mixtures, which leads to an increase in the surface area per headgroup. nih.gov

The structure of the micelles can also evolve with changes in the solvent environment. Fluorescence anisotropy measurements have indicated that in formamide-rich solvent mixtures, TTAB micelles form a less ordered structure. nih.gov

The solvent isotope effect also has a notable impact on the aggregation number. A study comparing TTAB in H₂O and D₂O found that the aggregation number increases in D₂O. This effect becomes more pronounced with increasing alkyl chain length of the surfactant. This is attributed to differences in solvent-hydrocarbon interactions of the dissolved monomers. While this finding pertains to solvent deuteration, it highlights the sensitivity of micellar structure to isotopic substitution. It is conceivable that deuteration of the alkyl chain in this compound would also influence the aggregation number, likely due to altered van der Waals interactions and the slightly larger molar volume of C-D bonds compared to C-H bonds, which could affect packing within the micelle core.

Table 3: Micellar Properties of n-Tetradecyltrimethylammonium Bromide (TTAB)

PropertyInfluencing FactorObserved Trend
Aggregation NumberIncreasing formamide concentrationDecreases nih.gov
Micellar StructureIncreasing formamide concentrationBecomes less ordered nih.gov
Aggregation NumberSolvent change from H₂O to D₂OIncreases

Note: The data presented is for the non-deuterated analogue, n-Tetradecyltrimethylammonium Bromide (TTAB), and its behavior in different solvent environments. Direct experimental data for this compound was not available in the conducted search.

Hemimicelle Formation and Adsorption Mechanisms at Interfaces

The self-assembly of n-Tetradecyltrimethylammonium Bromide (TTAB) at interfaces is a critical aspect of its surface activity, leading to the formation of aggregates known as hemimicelles. These structures are precursors to the formation of more complex assemblies like bilayers and are fundamental to processes such as wetting, lubrication, and dispersion. The formation and structure of these adsorbed layers are governed by a delicate interplay of electrostatic forces, hydrophobic interactions, and geometric packing constraints at the solid-liquid or liquid-air interface.

At low concentrations in an aqueous solution, individual TTAB monomers can adsorb onto a solid surface. researchgate.net The nature of this adsorption is heavily dependent on the surface charge. On negatively charged surfaces, such as silica (B1680970) above its isoelectric point or mica, the cationic headgroup of the TTAB molecule is electrostatically attracted to the surface. acs.orgnih.gov This initial adsorption is primarily driven by the electrostatic interaction between the positively charged trimethylammonium headgroup and the negatively charged sites on the surface. capes.gov.br

As the bulk concentration of TTAB increases, so does the surface coverage. The hydrophobic C14 alkyl chains of the adsorbed monomers begin to associate with each other on the surface, driven by the desire to minimize their contact with the aqueous phase. This cooperative process leads to the formation of hemimicelles. medchemexpress.com These aggregates are essentially two-dimensional structures where the surfactant molecules are oriented with their headgroups at the solid surface and their hydrocarbon tails extending into the solution, associating with the tails of neighboring molecules.

The adsorption process of cationic surfactants like TTAB on negatively charged surfaces can generally be described in a multi-stage process, as illustrated by studies on analogous compounds such as Cetyltrimethylammonium Bromide (CTAB) on silica. acs.orgcapes.gov.br

Region I: At very low surfactant concentrations, adsorption is driven by electrostatic forces, and individual surfactant cations are adsorbed.

Region II: As the concentration increases, the hydrophobic interactions between the alkyl chains of the adsorbed surfactants become significant, leading to a sharp increase in adsorption and the formation of hemimicelles. This is often referred to as the critical admicelle concentration (CAC) or the onset of surface aggregation.

Region III: With a further increase in concentration, the surface becomes more covered with surfactant aggregates. The initial hemimicelles may grow and coalesce. For cationic surfactants on negatively charged surfaces, a second layer can begin to form with the hydrocarbon tails of the second layer interdigitating with those of the first, creating a bilayer structure. This reverses the surface charge.

Region IV: At concentrations approaching and exceeding the critical micelle concentration (CMC), the adsorption density reaches a plateau. At this stage, the surface is typically covered by a complete bilayer, and any further addition of surfactant leads to the formation of micelles in the bulk solution.

The structure of the adsorbed layer is highly dependent on the surfactant concentration. Studies on Dodecyltrimethylammonium (B156365) Bromide (DTAB), a shorter-chain analogue of TTAB, on mica have shown that at low concentrations, the molecules tend to lie relatively flat on the surface. As the concentration approaches the CMC, they form more complex, interleaved aggregate structures. nih.gov

The thermodynamics of adsorption for these systems can be complex. For the adsorption of dodecyltrimethylammonium bromide on gold, the initial specific adsorption of the bromide ions was found to be a strongly exothermic process, indicating chemisorption. nih.gov The subsequent reversible adsorption of the cationic surfactant to form a monolayer was also exothermic. nih.gov The formation of surface aggregates was found to be a reversible process with a distinct enthalpy change. nih.gov

For CTAB on silica, the enthalpy of melting of the adsorbed layers provides insight into their structure. acs.org A monolayer was observed to have a very small enthalpy of melting, which increased with the amount adsorbed. acs.org A second layer, completing a bilayer, had a more significant enthalpy of melting, and multilayers approached the bulk value. acs.org This suggests that the initial layer is strongly bound and ordered, while subsequent layers become progressively more disordered and "bulk-like."

The table below summarizes the general stages of cationic surfactant adsorption on a negatively charged solid surface, which is applicable to this compound.

Adsorption StageSurfactant ConcentrationDriving ForcesAdsorbed Layer Structure
I Very LowElectrostatic AttractionIndividual Adsorbed Cations
II IncreasingElectrostatic & Hydrophobic InteractionsHemimicelle Formation
III IntermediateHydrophobic Interactions & Tail InterdigitationGrowth of Surface Aggregates, Bilayer Formation
IV Near and Above CMCEquilibrium with Bulk MicellesPlateau Adsorption (Often a Bilayer)

Interactions of N Tetradecyl D29 Trimethylammonium Bromide with Diverse Chemical Systems

Surfactant-Polymer and Surfactant-Polyelectrolyte Complexation

The interaction between cationic surfactants like n-Tetradecyl-d29-trimethylammonium Bromide and polymers, particularly those bearing an opposite charge (polyelectrolytes), is driven by a combination of electrostatic and hydrophobic forces. This leads to the formation of complex structures with properties distinct from the individual components.

Stoichiometry and Binding Mechanisms in Polyelectrolyte Complexes

The binding of this compound to anionic polyelectrolytes is a cooperative process that is highly dependent on the polymer's charge density and conformation. Studies on the interaction between TTAB and poly(acrylic acid) (PAA) show that the onset of binding is significantly influenced by the polymer's degree of ionization. columbia.edu For PAA, binding begins at a consistent equilibrium surfactant concentration when the degree of ionization is above 0.4. columbia.edu Below this critical point, however, the onset of binding shifts to lower free surfactant concentrations, suggesting that polymer conformation and backbone hydrophobicity play a crucial role. columbia.edu

The stoichiometry of these complexes, which refers to the ratio of surfactant molecules to polymer monomer units, can vary. In the case of TTAB binding to poly(sodium styrene (B11656) sulfonate) (PSS), the surfactant molecules initially bind in a liquid-like configuration up to a molar fraction of 67%. researchgate.net For complexes of PSS with a cationic polymer like poly(allylamine hydrochloride) (PAH), the stoichiometry of TTAB binding to the complex has been established at two TTAB molecules per sulfonic acid group of the PSS. researchgate.net

The binding mechanism often involves an initial electrostatic attraction between the cationic surfactant headgroup and the anionic sites on the polyelectrolyte. This initial binding brings the surfactant molecules into close proximity, facilitating hydrophobic interactions between their alkyl chains, which leads to the formation of micelle-like aggregates along the polymer chain.

Table 1: Binding Characteristics of TTAB with Various Polyelectrolytes This table is generated based on data for Tetradecyltrimethylammonium Bromide (TTAB), the non-deuterated analog of this compound.

PolyelectrolyteKey FindingBinding Stoichiometry/RatioReference
Poly(sodium styrene sulfonate) (PSS)Surfactant binds in a coiled, liquid-like state.Up to 67% molar fraction (Surfactant:Monomer). researchgate.net
PSS/Poly(allylamine hydrochloride) (PAH) ComplexSurfactant binds to the pre-formed polyelectrolyte complex.2 TTAB molecules per sulfonic acid group. researchgate.net
Poly(acrylic acid) (PAA)Binding onset depends on the degree of ionization.Plateau binding fraction can exceed 1.0, indicating more than charge neutralization. columbia.edu
Poly(methacrylic acid) (PMA)Highly coiled nature of PMA at low ionization can limit binding.At low ionization (i=0.26), the plateau binding fraction is only 0.5. columbia.edu

Competitive Binding and Disassembly Processes in Mixed Systems

In systems containing multiple components, competitive interactions are common. The binding of this compound to an anionic polyelectrolyte can be challenged by other species. For instance, multivalent cations can effectively compete with the surfactant for binding sites on polymers, sometimes suppressing the surfactant-polymer interaction altogether. columbia.edu

Furthermore, the surfactant can act as a disassembly agent for existing polyelectrolyte complexes (PECs). Spectroscopic studies have shown that TTAB is capable of disassembling complexes formed between PSS and poly(diallyl dimethyl ammonium (B1175870) chloride) (PDADMAC). researchgate.net In this process, the surfactant successfully competes for the PSS binding sites, leading to the breakdown of the PEC. However, this is not a universal phenomenon. The same study found that PSS/PAH complexes remain stable and are not disassembled when interacting with TTAB, indicating that the strength and nature of the interactions within the original PEC are critical factors. researchgate.net

Mixed Micellization with Other Surfactants

The properties of surfactant solutions can be finely tuned by mixing two or more different types of surfactants. The inclusion of this compound in such mixtures leads to the formation of mixed micelles with unique characteristics governed by the interactions between the constituent molecules.

Synergistic and Antagonistic Effects in Self-Assembly

The interaction between different surfactants in a mixed micelle can be synergistic, antagonistic, or ideal. Synergism occurs when the mixture exhibits more favorable properties (e.g., a lower CMC) than would be expected from the ideal mixing of the components. This is typically the result of attractive interactions between the surfactant molecules, which reduces the repulsion between headgroups and facilitates easier micelle formation.

The interaction between cationic TTAB and anionic SDS is strongly synergistic, as evidenced by experimentally measured CMC values that are much lower than ideal predictions and by negative interaction parameter (β) values derived from regular solution theory. researchgate.net Similarly, synergistic effects are observed in mixtures of TTAB with non-ionic surfactants like Triton X-100, where attractive forces lead to the formation of more stable mixed micelles. daneshyari.comrsc.org

Antagonism, where the mixture properties are less favorable than ideal, is less common but can occur. The stability and degree of synergism can also be affected by the surrounding medium. For example, in water-ethanol mixtures, the micellization of TTAB and Triton X-100 becomes less favorable as the concentration of ethanol (B145695) increases. daneshyari.com

Table 2: Interaction Parameters in Mixed Surfactant Systems This table is generated based on data for Tetradecyltrimethylammonium Bromide (TTAB), the non-deuterated analog of this compound. A negative β value indicates synergistic (attractive) interactions, while a value of zero indicates ideal mixing.

Mixed SystemInteraction TypeKey FindingReference
TTAB + Sodium Dodecyl Sulfate (SDS)Cationic-AnionicStrong synergistic interaction, indicated by activity coefficients (f1, f2) less than 1. researchgate.net
TTAB + Triton X-100Cationic-Non-ionicSynergistic interaction, with the interaction parameter (β) varying with solvent composition. daneshyari.com
TTAB + Sodium Laurate (SL)Cationic-AnionicInduces swelling and elongation of micelles due to attractive interactions. rsc.org

Interactions in Deep Eutectic Solvents and Complex Media

The self-assembly and interaction profile of this compound are profoundly influenced by the nature of the solvent.

In complex aqueous media, such as water-glycerol or water-urea mixtures, additives can alter the solvent properties and directly interact with the surfactant. The addition of glycerol (B35011) to a TTAB solution leads to a decrease in the micellar aggregation number. nih.gov This is attributed to an increase in the surface area per headgroup as glycerol molecules are likely incorporated into the micellar solvation layer. nih.gov In urea (B33335) solutions, the CMC of TTAB/SDS mixtures is observed to increase, suggesting that urea disrupts the water structure and alters hydrophobic interactions, making micellization less favorable. researchgate.net

Deep Eutectic Solvents (DESs) represent a class of designer solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). Quaternary ammonium salts, including various bromide salts, are commonly used as the HBA component. nih.govresearchgate.netmdpi.com By analogy, this compound can function as an HBA, forming a DES when mixed with HBDs like organic acids (e.g., decanoic acid), amides, or polyols (e.g., ethylene (B1197577) glycol, glycerol). nih.govmdpi.com The resulting DES would have physical properties, such as viscosity and conductivity, that are a function of the specific HBD used, the molar ratio of the components, and the temperature. mdpi.com The presence of the long tetradecyl chain in the surfactant cation would impart significant amphiphilic character to the resulting DES.

Influence of Solvent Composition on Surfactant Aggregation

The self-assembly of surfactants into micelles is a hallmark behavior, characterized by the critical micelle concentration (CMC). The composition of the solvent plays a critical role in modulating the CMC of tetradecyltrimethylammonium bromide (TTAB), the non-deuterated analogue of the title compound.

The addition of organic co-solvents, such as glycerol or glycols, to aqueous solutions of TTAB generally leads to an increase in the CMC. nih.govmdpi.com This effect is attributed to the increased solubility of the surfactant monomers in the bulk solvent mixture, which makes the formation of micelles less favorable. mdpi.comnih.gov For instance, studies with glycerol indicate that in glycerol-rich mixtures, the lower cohesive energy of the solvent system compared to pure water leads to reduced surfactant aggregation. nih.gov Similarly, the presence of certain hydrotropes like 4-aminobenzoic acid (PABA) can inhibit micellization and increase the CMC, potentially due to repulsive interactions between the hydrotrope and the cationic head group of the surfactant. nih.govnih.gov

Conversely, some additives can promote micellization, resulting in a lower CMC. Ionic liquids (ILs) and certain hydrotropes like sodium benzoate (B1203000) (NaBz) and sodium salicylate (B1505791) (NaS) have been shown to decrease the CMC of TTAB. nih.govresearchgate.net These substances can reduce the electrostatic repulsion between the ionic head groups of the surfactant molecules in a micelle, thus favoring aggregation at lower concentrations. nih.govresearchgate.net The decrease in CMC in the presence of ILs suggests they can behave as co-surfactants, participating in the micellar structure. researchgate.net The effect of various additives on the CMC of TTAB is summarized in the table below.

Table 1: Effect of Solvent Additives on the Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Bromide (TTAB)

Additive/Co-solventEffect on CMCProbable ReasonReference(s)
Glycerol, GlycolsIncreaseIncreased monomer solubility; lower solvent cohesive energy. nih.govmdpi.com
4-aminobenzoic acid (PABA)IncreaseRepulsive interactions; stabilization of monomers. nih.govnih.gov
AcetonitrileIncreaseReduction of solvent polarity stabilizes monomers. nih.gov
Sodium Benzoate (NaBz)DecreasePromotion of micelle formation. nih.gov
Sodium Salicylate (NaS)DecreasePromotion of micelle formation. nih.gov
Ionic Liquids (e.g., [C₆mim][Br])DecreaseReduction of electrostatic repulsion; co-surfactant behavior. researchgate.net

Modulation of Micelle Morphology by Solvent-Surfactant Interactions

Solvent-surfactant interactions not only influence the onset of aggregation but also profoundly affect the size and shape (morphology) of the micelles formed. While TTAB typically forms globular or spherical micelles in pure water, the introduction of co-solvents or specific additives can induce transitions to other shapes, such as ellipsoidal or elongated, worm-like structures. acs.org

Small-Angle Neutron Scattering (SANS) studies are particularly insightful for probing these morphological changes, especially when using deuterated surfactants like this compound. acs.org In deep eutectic solvents (DES), for example, the micelle shape of alkyltrimethylammonium bromide surfactants is dependent on the surfactant's chain length. acs.org For surfactants with longer chains like TTAB, the formation of elongated micelles is observed even at low concentrations. acs.org This is attributed to direct ion-ion interactions between the solvent components and the surfactant headgroup, which alters the effective headgroup area and packing parameter. acs.org The addition of water to these DES systems promotes an increase in charge density at the micelle interface, favoring the formation of less elongated, more globular micelles. acs.org

In other systems, such as TTAB in a water/octanol mixture, a variety of anisotropic liquid crystal phases, including nematic, hexagonal, and lamellar structures, can be formed, highlighting the significant morphological control exerted by the solvent environment. The presence of certain hydrotropes has also been suggested to cause a geometric change from cylindrical to spherical micelles. nih.gov

Interactions at Solid-Solution Interfaces and in Thin Films

The behavior of this compound extends beyond bulk solution to its interactions at interfaces, which is fundamental to applications like surface modification and foam stabilization.

Adsorption Behavior and Surface Potential Alteration

As a cationic surfactant, TTAB readily adsorbs onto surfaces, particularly those that are negatively charged in aqueous solution. This adsorption is driven primarily by electrostatic attraction between the positively charged trimethylammonium headgroup and the negative surface sites. The process is critical in applications such as the surface modification of materials. For instance, TTAB can be used to modify the surface of poly(lactic-co-glycolic acid) (PLGA) microspheres, with the resulting zeta potential of the microspheres being proportional to the TTAB concentration used during preparation. This indicates a direct correlation between the amount of adsorbed surfactant and the alteration of the surface potential.

The adsorption of TTAB at the air-water interface also results in the development of a surface charge density, which increases with higher surfactant concentrations. researchgate.net This principle of charge development applies to solid-solution interfaces as well. As TTAB adsorbs, it first neutralizes the initial negative surface charge. With increasing concentration beyond the point of zero charge, further adsorption leads to the formation of a positively charged layer, effectively reversing the surface potential. This behavior is fundamental to its use as a surface active aid.

Foam Film Stabilization and Disjoining Pressure Studies

TTAB is an effective agent for stabilizing thin liquid films, such as those that constitute foams. The stability of these films is governed by surface forces, which create an excess pressure, known as the disjoining pressure (Π), normal to the film's interfaces. The disjoining pressure is the sum of forces including repulsive electrostatic interactions, attractive van der Waals forces, and steric forces.

Studies using a thin film pressure balance allow for the measurement of disjoining pressure as a function of film thickness (a Π-h curve). nih.gov These measurements reveal two primary types of stable foam films:

Common Black Films (CBF): These films are relatively thick (e.g., 10-100 nm for TTAB) and are stabilized predominantly by electrostatic repulsion between the charged surfactant layers at the two film interfaces. researchgate.net

Newton Black Films (NBF): These are much thinner films whose stability is determined by repulsive steric forces between the packed surfactant tails. nih.gov

The type of film formed by TTAB solutions depends on factors like surfactant and electrolyte concentration. A transition from a CBF to an NBF can be induced by adding an electrolyte, which screens the electrostatic repulsion and allows the film to drain to a smaller thickness where steric forces become dominant. nih.gov Disjoining pressure studies show that film stability is also strongly dependent on the surfactant's alkyl chain length, with a significant increase in stability observed when moving from a 12-carbon chain to the 14-carbon chain of TTAB. scispace.com In non-aqueous solvents like formamide (B127407), much higher concentrations of TTAB are required to form stable films compared to water, a consequence of the significantly lower electrostatic forces in the organic solvent. nih.gov

Table 2: Types of Foam Films Stabilized by Tetradecyltrimethylammonium Bromide (TTAB)

Film TypeApproximate ThicknessPrimary Stabilizing ForceConditionsReference(s)
Common Black Film (CBF)10 - 100 nmElectrostatic RepulsionLower electrolyte concentrations. researchgate.net
Newton Black Film (NBF)Thinner (twice surfactant length)Steric RepulsionHigher electrolyte concentrations. nih.gov

Theoretical and Computational Modeling of N Tetradecyl D29 Trimethylammonium Bromide Systems

Molecular Dynamics Simulations for Aggregate Formation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the spontaneous self-assembly of surfactants into micelles and for studying the dynamics of these aggregates. nih.gov For n-Tetradecyl-d29-trimethylammonium Bromide, MD simulations can provide detailed insights into the formation process of micelles, their size, shape, and the mobility of individual surfactant molecules within an aggregate.

In a typical MD simulation of d-TTAB, a simulation box is populated with a specific number of surfactant molecules, water molecules, and bromide counter-ions. The interactions between all atoms are governed by a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system is tracked over time, revealing the dynamic processes of micellization.

Key findings from MD simulations of similar surfactants, such as dodecyl trimethyl ammonium (B1175870) bromide (DTAB), show that the aggregation process is driven by the hydrophobic effect, where the hydrocarbon tails of the surfactant molecules cluster together to minimize their contact with water. nih.gov The simulations can also elucidate the role of counter-ions in stabilizing the micellar structure by associating with the charged head groups at the micelle-water interface. researchgate.net For d-TTAB, the deuteration of the alkyl chain does not significantly alter the fundamental hydrophobic interactions driving aggregation but is crucial for experimental validation using techniques like neutron scattering.

Illustrative Data from MD Simulations of a C14TAB System:

Simulation ParameterTypical Value/Observation
Aggregation Number (Nagg)~60-80
Micelle ShapePredominantly spherical to slightly ellipsoidal
Radius of Gyration (Rg)1.5 - 2.0 nm
Solvent Accessible Surface Area (SASA)Decreases significantly upon micellization
Counter-ion BindingHigh concentration of Br- ions near the micellar surface

Empirical Potential Structure Refinement for Atomic-Level Description

Empirical Potential Structure Refinement (EPSR) is a powerful method for developing a three-dimensional structural model of a disordered system that is consistent with experimental diffraction data, typically from neutron or X-ray scattering. oxfordneutronschool.orgstfc.ac.uk The use of this compound is particularly advantageous for neutron scattering experiments due to the significant difference in the neutron scattering lengths of deuterium (B1214612) and hydrogen. nih.govnih.gov This isotopic substitution allows for contrast variation studies, where different parts of the micellar structure can be "highlighted" or "masked" to the neutron beam.

In the EPSR process, an initial atomistic model of the d-TTAB solution is created and a reference potential energy function is assigned. ill.fr A Monte Carlo simulation is then performed, and the calculated scattering pattern from the simulation is compared with the experimental neutron diffraction data. The potential energy function is then iteratively refined until the simulated scattering pattern matches the experimental data. ill.fr

Thermodynamic Models of Micellization and Interaction Potentials

The process of micelle formation is a thermodynamic equilibrium between surfactant monomers and the aggregated micelles. wikipedia.org Several thermodynamic models can be used to describe the micellization of this compound. The most common is the phase separation model, which treats the formation of micelles as a phase transition occurring at the critical micelle concentration (CMC). ijert.org

The standard Gibbs free energy of micellization (ΔG°m) is a key parameter that quantifies the spontaneity of the process and can be calculated from the CMC. nih.govresearchgate.net The enthalpy of micellization (ΔH°m) can be determined calorimetrically or from the temperature dependence of the CMC, while the entropy of micellization (ΔS°m) can be calculated from ΔG°m and ΔH°m. acs.org For TTAB, and by extension d-TTAB, the micellization process is generally spontaneous (negative ΔG°m) and entropy-driven, although the enthalpic contribution can be significant. nih.govscispace.com

The interaction potentials in these systems are complex, involving hydrophobic interactions between the tetradecyl chains, electrostatic interactions between the charged trimethylammonium headgroups and bromide counter-ions, and hydration effects. The presence of co-solvents or changes in temperature can significantly alter these interactions and, consequently, the thermodynamic parameters of micellization. nih.govresearchgate.net For instance, the addition of formamide (B127407) to aqueous solutions of TTAB has been shown to make the Gibbs free energy of micellization less negative, indicating a less favorable aggregation process. nih.gov

Thermodynamic Parameters of Micellization for TTAB in Aqueous Solution at 298 K:

Emerging Research Frontiers and Potential Applications

Application in Advanced Materials Synthesis as a Templating Agent

Cationic surfactants are widely used as structure-directing agents or templates in the synthesis of mesoporous materials and nanoparticles. researchgate.net The surfactant molecules self-assemble into micelles in solution, and these aggregates serve as a scaffold around which inorganic precursors (like silica (B1680970) or metal oxides) can polymerize. researchgate.net After the material is formed, the surfactant template is removed, leaving behind a porous structure with a high surface area.

The use of n-Tetradecyl-d29-trimethylammonium Bromide in these processes is crucial for understanding the templating mechanism itself. By employing SANS, researchers can precisely determine the size, shape, and aggregation number of the micelles during the material's synthesis. The deuterated alkyl chains provide strong contrast against a non-deuterated solvent (like water) and the inorganic framework, allowing for in-situ characterization of the hybrid organic-inorganic structure. This fundamental insight helps in tailoring the synthesis conditions to control the final pore size, morphology, and properties of advanced materials like mesoporous ceria-zirconia solid solutions or gold nanocrystals. chemicalbook.comnih.gov

Development of Novel Colloidal Systems and Soft Matter Architectures

The self-assembly of surfactants can lead to a rich variety of colloidal structures beyond simple spherical micelles, including vesicles, nanotubes, and complex liquid crystalline phases. ill.eunih.govrsc.org this compound is instrumental in the study and development of these novel soft matter architectures. For instance, research on mixtures of anionic and cationic surfactants has shown the spontaneous formation of highly ordered, hollow icosahedral structures. ill.eu In such studies, using a mixture of deuterated and protonated surfactant components allows wide-angle neutron scattering to characterize the crystalline arrangement of the alkyl chains within the aggregate's walls. ill.eu

Furthermore, deuterated surfactants are used to investigate the distribution and migration of surfactants in complex systems like colloidal polymer films. acs.org In a study using deuterium-labeled sodium dodecyl sulfate, researchers were able to track the surfactant's location during the drying process of latex films, revealing how particle deformability influences surface properties. acs.org Similar studies with this compound can provide critical data for designing high-performance coatings, adhesives, and other functional materials by controlling the interfacial behavior of the surfactant. acs.org

Advancements in Fundamental Understanding of Self-Assembly Processes

The process of self-assembly, where molecules spontaneously organize into ordered structures, is a fundamental concept in chemistry and biology. researchgate.net The use of isotopically labeled surfactants like this compound has been pivotal in advancing the understanding of these processes. SANS studies on micellar solutions of deuterated surfactants allow for the direct measurement of key parameters such as the micelle core radius, the thickness of the corona, and the degree of counterion binding to the micelle surface. researchgate.net

By systematically varying the contrast through mixtures of deuterated and non-deuterated surfactants or solvents, researchers can isolate the scattering signals from different parts of the assembly. This provides a detailed picture of how factors like temperature, pressure, salt concentration, and the presence of polymers or other additives influence micellar structure and transitions between different phases (e.g., spherical to cylindrical micelles). nih.govmdpi.com This fundamental knowledge is essential for predicting and controlling the behavior of surfactant-based formulations in countless applications.

Q & A

Q. What are the key physicochemical properties of n-Tetradecyl-d29-trimethylammonium Bromide relevant to experimental handling?

The compound has a molecular weight of 365.57 g/mol and exhibits slight solubility in DMSO and methanol, which necessitates careful solvent selection for dissolution. Storage should prioritize airtight containers at room temperature or 2–8°C to avoid degradation from light and moisture. These conditions are critical for maintaining stability during long-term experiments .

Q. How can researchers confirm the identity and purity of this compound?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR): The deuterium-labeled methyl groups (CD₃) in the trimethylammonium moiety produce distinct integration patterns in ¹H NMR, while ²H NMR can verify isotopic enrichment.
  • Mass Spectrometry (MS): The molecular ion peak at m/z 365.57 (accounting for bromide counterion) confirms molecular weight, with isotopic clusters reflecting deuterium substitution.
  • HPLC with Charged Aerosol Detection (CAD): Suitable for quantifying purity in absence of UV chromophores .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE) to avoid inhalation or skin contact. Store in sealed, light-resistant containers under recommended temperatures (2–8°C or RT). Dispose of waste via approved protocols for halogenated quaternary ammonium salts, as outlined in safety data sheets for structurally similar surfactants like hexadecyltrimethylammonium bromide .

Advanced Research Questions

Q. How does deuterium labeling influence the critical micelle concentration (CMC) and micellar properties of this surfactant?

Deuteration alters hydrophobic interactions due to isotopic mass effects, potentially lowering CMC compared to non-deuterated analogs (e.g., myristyltrimethylammonium bromide). To quantify this:

  • Conductivity Measurements: Monitor conductivity changes during titration to identify CMC.
  • Small-Angle Neutron Scattering (SANS): Use deuterated solvents (e.g., D₂O) to enhance contrast and resolve micellar size/shape differences.
  • Fluorescence Probe Methods: Employ pyrene or Nile Red to study micropolarity changes during micellization .

Q. What experimental strategies are effective for studying interactions between n-Tetradecyl-d29-trimethylammonium Bromide and biomembranes?

  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, Kd) of surfactant-lipid binding.
  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to quantify real-time binding kinetics.
  • Deuterium NMR: Exploit deuterium’s quadrupolar splitting to probe surfactant incorporation into lipid bilayers .

Q. How can isotopic labeling be leveraged in tracing surfactant behavior in complex systems?

  • Mixed Micelle Studies: Combine deuterated and non-deuterated surfactants to track partitioning via mass spectrometry or neutron reflectometry.
  • Metabolic Tracing: In biological systems, use deuterium as a stable isotope label to monitor cellular uptake or metabolic pathways (e.g., via LC-MS/MS) .

Q. What synthetic challenges arise in preparing n-Tetradecyl-d29-trimethylammonium Bromide, and how are they addressed?

  • Deuterium Source: Use deuterated precursors like CD₃I or (CD₃)₃N for quaternization of n-tetradecyl-d29-amine.
  • Purification: Employ repeated recrystallization in deuterated solvents (e.g., CD₃OD) to minimize proton contamination.
  • Quality Control: Validate deuterium incorporation via isotopic ratio mass spectrometry (IRMS) .

Methodological Considerations

Q. How can researchers resolve contradictions in micellization data between deuterated and non-deuterated surfactants?

  • Controlled Variable Studies: Systematically vary temperature, ionic strength, and solvent isotope (H₂O vs. D₂O) to isolate deuteration effects.
  • Comparative Molecular Dynamics (MD) Simulations: Model deuterated vs. non-deuterated systems to predict hydrophobicity and aggregation behavior .

Q. What advanced techniques characterize its role in nanotechnology or materials science?

  • Template-Directed Synthesis: Use the surfactant to structure mesoporous materials (e.g., silica nanoparticles), with deuterium labeling aiding in template removal analysis via TGA-MS.
  • Electron Paramagnetic Resonance (EPR): Pair with spin probes to study surfactant assembly at interfaces in perovskite precursor solutions, as seen in bromide-mediated solar cell fabrication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.